molecular formula C16H35N B14511143 2-Ethyl-N-(2,4,4-trimethylpentan-2-yl)hexan-1-amine CAS No. 62927-25-7

2-Ethyl-N-(2,4,4-trimethylpentan-2-yl)hexan-1-amine

Cat. No.: B14511143
CAS No.: 62927-25-7
M. Wt: 241.46 g/mol
InChI Key: DPUOUQPUCTUEPK-UHFFFAOYSA-N
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Description

2-Ethyl-N-(2,4,4-trimethylpentan-2-yl)hexan-1-amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound features a complex branched structure, making it a subject of interest in various fields of research and industry.

Preparation Methods

The synthesis of 2-Ethyl-N-(2,4,4-trimethylpentan-2-yl)hexan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of a primary amine with a suitable alkyl halide under basic conditions. For instance, the reaction between 2-ethylhexan-1-amine and 2,4,4-trimethylpentan-2-yl chloride in the presence of a base like sodium hydroxide can yield the desired product. Industrial production methods may involve similar reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

2-Ethyl-N-(2,4,4-trimethylpentan-2-yl)hexan-1-amine undergoes various chemical reactions typical of amines. These include:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

2-Ethyl-N-(2,4,4-trimethylpentan-2-yl)hexan-1-amine finds applications in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.

Mechanism of Action

The mechanism by which 2-Ethyl-N-(2,4,4-trimethylpentan-2-yl)hexan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and influencing metabolic pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

2-Ethyl-N-(2,4,4-trimethylpentan-2-yl)hexan-1-amine can be compared with other similar compounds such as:

    2,4,4-Trimethylpentan-2-ylamine: A simpler amine with a similar branched structure.

    2-Ethylhexan-1-amine: Another primary amine with a less complex structure.

    N-(2,4,4-Trimethylpentan-2-yl)hexan-1-amine: A compound with a similar backbone but different substitution pattern.

The uniqueness of this compound lies in its specific branched structure, which can impart distinct chemical and physical properties, making it valuable for specialized applications.

Properties

CAS No.

62927-25-7

Molecular Formula

C16H35N

Molecular Weight

241.46 g/mol

IUPAC Name

2-ethyl-N-(2,4,4-trimethylpentan-2-yl)hexan-1-amine

InChI

InChI=1S/C16H35N/c1-8-10-11-14(9-2)12-17-16(6,7)13-15(3,4)5/h14,17H,8-13H2,1-7H3

InChI Key

DPUOUQPUCTUEPK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC(C)(C)CC(C)(C)C

Origin of Product

United States

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